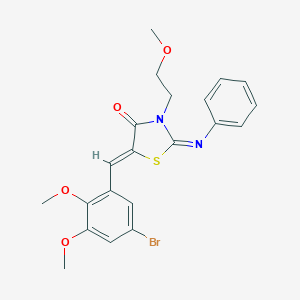![molecular formula C27H25N3O4S B306570 2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B306570.png)
2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide, also known as MPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTA is a thiazolidine derivative that has been synthesized through a multistep process and has been found to exhibit several beneficial biological activities.
作用机制
The mechanism of action of 2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide is not fully understood. However, studies have suggested that this compound exerts its biological activities through multiple pathways. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt pathway. Additionally, this compound has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. In plant cells, this compound has been found to regulate gene expression and promote cell division and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in inflammation and oxidative stress, such as COX-2 and iNOS. Additionally, this compound has been found to increase the activity of antioxidant enzymes, such as SOD and CAT, and decrease the levels of reactive oxygen species (ROS) in cells. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in various tissues, such as the liver, kidney, and brain.
实验室实验的优点和局限性
2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide has several advantages and limitations for lab experiments. One of the advantages is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible for researchers. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.
未来方向
There are several future directions for research on 2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide. One direction is to further study its mechanism of action and identify its molecular targets. Additionally, more studies are needed to determine the efficacy and safety of this compound in vivo, particularly in animal models. Another direction is to explore the potential applications of this compound in agriculture and materials science, as well as in other fields, such as biotechnology and environmental science. Finally, more studies are needed to optimize the synthesis method of this compound and improve its solubility and bioavailability.
合成方法
2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide has been synthesized through a multistep process that involves the reaction of 2-bromo-1-(4-methylphenyl)ethanone with 2-mercaptoacetamide to form 2-(2-mercaptoacetamido)-1-(4-methylphenyl)ethanone. This intermediate is then reacted with 2-bromo-1-(4-methoxyphenyl)ethanone to form this compound, which is the final product.
科学研究应用
2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to have a protective effect against oxidative stress-induced damage in various tissues. In agriculture, this compound has been studied for its potential use as a plant growth regulator. It has been found to promote plant growth and increase crop yield. In materials science, this compound has been used as a ligand in the synthesis of metal complexes that exhibit interesting magnetic and catalytic properties.
属性
分子式 |
C27H25N3O4S |
|---|---|
分子量 |
487.6 g/mol |
IUPAC 名称 |
2-[2-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C27H25N3O4S/c1-33-17-16-30-26(32)24(35-27(30)29-22-13-6-3-7-14-22)18-20-10-8-9-15-23(20)34-19-25(31)28-21-11-4-2-5-12-21/h2-15,18H,16-17,19H2,1H3,(H,28,31)/b24-18-,29-27? |
InChI 键 |
JEUAYJQQAYWOOZ-OOBWJGTRSA-N |
手性 SMILES |
COCCN1C(=O)/C(=C/C2=CC=CC=C2OCC(=O)NC3=CC=CC=C3)/SC1=NC4=CC=CC=C4 |
SMILES |
COCCN1C(=O)C(=CC2=CC=CC=C2OCC(=O)NC3=CC=CC=C3)SC1=NC4=CC=CC=C4 |
规范 SMILES |
COCCN1C(=O)C(=CC2=CC=CC=C2OCC(=O)NC3=CC=CC=C3)SC1=NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl {4-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306487.png)
![2-{(5Z)-2,4-dioxo-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306489.png)
![2-[(5Z)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306490.png)
![2-[5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306491.png)

![5-(2-ethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306496.png)
![(2Z,5Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B306497.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B306499.png)
![(5Z)-3-[2-(1H-indol-3-yl)ethyl]-5-(1H-indol-3-ylmethylidene)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306500.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306504.png)
![ethyl (5-bromo-4-{(Z)-[(2Z)-3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B306505.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306506.png)
![5-(2,4-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306508.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306510.png)